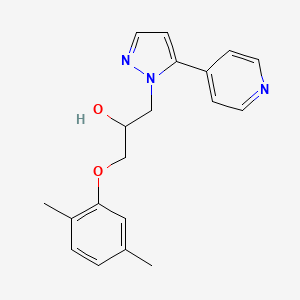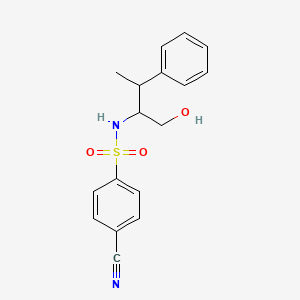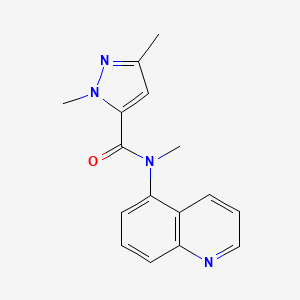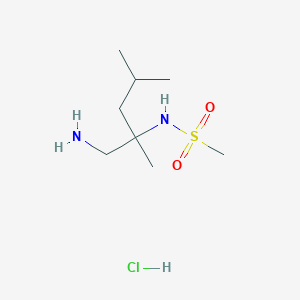![molecular formula C18H16N4O2 B7630982 N-[(2-methoxyphenyl)-pyridin-2-ylmethyl]pyrazine-2-carboxamide](/img/structure/B7630982.png)
N-[(2-methoxyphenyl)-pyridin-2-ylmethyl]pyrazine-2-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[(2-methoxyphenyl)-pyridin-2-ylmethyl]pyrazine-2-carboxamide, also known as MP-10, is a chemical compound that has been the focus of extensive scientific research due to its potential therapeutic properties. MP-10 has been found to exhibit a range of biochemical and physiological effects, making it a promising candidate for the treatment of various diseases.
Wirkmechanismus
The exact mechanism of action of N-[(2-methoxyphenyl)-pyridin-2-ylmethyl]pyrazine-2-carboxamide is not fully understood, but it is thought to act by inhibiting the activity of certain enzymes involved in cellular signaling pathways. This inhibition may lead to the suppression of tumor growth and the protection of neuronal cells against oxidative stress.
Biochemical and Physiological Effects:
N-[(2-methoxyphenyl)-pyridin-2-ylmethyl]pyrazine-2-carboxamide has been found to exhibit a range of biochemical and physiological effects. It has been shown to induce apoptosis, or programmed cell death, in cancer cells. It has also been found to inhibit the activity of certain enzymes involved in cellular signaling pathways, which may contribute to its antitumor activity. In neuronal cells, N-[(2-methoxyphenyl)-pyridin-2-ylmethyl]pyrazine-2-carboxamide has been found to have a protective effect against oxidative stress, which is thought to be due to its ability to scavenge free radicals.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using N-[(2-methoxyphenyl)-pyridin-2-ylmethyl]pyrazine-2-carboxamide in lab experiments is its potential therapeutic properties. Its ability to induce apoptosis in cancer cells and protect neuronal cells against oxidative stress make it a promising candidate for the development of new drugs. However, one limitation is that the exact mechanism of action is not fully understood, which makes it difficult to optimize its use in lab experiments.
Zukünftige Richtungen
There are several future directions for research on N-[(2-methoxyphenyl)-pyridin-2-ylmethyl]pyrazine-2-carboxamide. One area of focus could be on optimizing its use as a potential anticancer drug. Another area of focus could be on further elucidating its mechanism of action, which would help to optimize its use in lab experiments. Additionally, research could be conducted on the potential neuroprotective properties of N-[(2-methoxyphenyl)-pyridin-2-ylmethyl]pyrazine-2-carboxamide and its potential use in the treatment of neurodegenerative diseases.
Synthesemethoden
The synthesis of N-[(2-methoxyphenyl)-pyridin-2-ylmethyl]pyrazine-2-carboxamide involves the reaction of 2-bromo-1-(2-methoxyphenyl)ethanone with 2-pyridylboronic acid in the presence of a palladium catalyst to form 2-(2-methoxyphenyl)-1-(pyridin-2-yl)ethanone. This intermediate is then reacted with pyrazine-2-carboxylic acid and triethylamine to yield N-[(2-methoxyphenyl)-pyridin-2-ylmethyl]pyrazine-2-carboxamide.
Wissenschaftliche Forschungsanwendungen
N-[(2-methoxyphenyl)-pyridin-2-ylmethyl]pyrazine-2-carboxamide has been the subject of numerous scientific studies due to its potential therapeutic properties. One study found that N-[(2-methoxyphenyl)-pyridin-2-ylmethyl]pyrazine-2-carboxamide exhibited antitumor activity in vitro against several different cancer cell lines, including lung, breast, and colon cancer cells. Another study found that N-[(2-methoxyphenyl)-pyridin-2-ylmethyl]pyrazine-2-carboxamide had a protective effect against oxidative stress in neuronal cells, suggesting that it may have neuroprotective properties.
Eigenschaften
IUPAC Name |
N-[(2-methoxyphenyl)-pyridin-2-ylmethyl]pyrazine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N4O2/c1-24-16-8-3-2-6-13(16)17(14-7-4-5-9-20-14)22-18(23)15-12-19-10-11-21-15/h2-12,17H,1H3,(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BXHXXKSPAJIMFV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C(C2=CC=CC=N2)NC(=O)C3=NC=CN=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(2-methoxyphenyl)-pyridin-2-ylmethyl]pyrazine-2-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-fluoro-N-[(4-hydroxyphenyl)methyl]-N,2-dimethylbenzamide](/img/structure/B7630908.png)
![2,6-Dimethyl-4-[[5-[(2-methyl-1,3-thiazol-4-yl)methyl]-1,3,4-oxadiazol-2-yl]sulfanyl]pyridine-3-carbonitrile](/img/structure/B7630910.png)
![N-[(4,5-dimethyl-1,3-oxazol-2-yl)methyl]-N-methyl-1-(5-phenyl-1H-imidazol-2-yl)methanamine](/img/structure/B7630914.png)
![4-[2-(5-Pyridin-4-ylpyrazol-1-yl)ethylsulfonyl]benzonitrile](/img/structure/B7630924.png)


![6-Cyclobutyl-3-[(5-cyclopropyl-1,2,4-oxadiazol-3-yl)methyl]pyrimidin-4-one](/img/structure/B7630967.png)

![1-[(5-Methyl-1,3-oxazol-2-yl)methyl]-4-(trifluoromethyl)piperidin-4-ol](/img/structure/B7630980.png)
![4-[(2-Methylphenyl)methylsulfanyl]oxane](/img/structure/B7630993.png)


![2-bromo-5-methyl-N-[(1-methylimidazol-2-yl)methyl]aniline](/img/structure/B7631005.png)